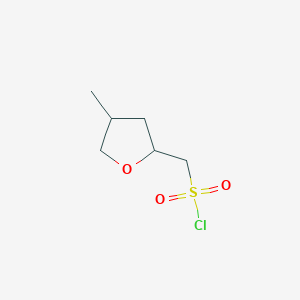

(4-Methyloxolan-2-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4-Methyloxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2091428-08-7 . It has a molecular weight of 198.67 . The IUPAC name for this compound is (4-methyltetrahydrofuran-2-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(4-Methyloxolan-2-yl)methanesulfonyl chloride” is 1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Complex Organic Molecules

Research by Upadhyaya et al. (1997) explored the methanesulfonic acid catalyzed reaction of specific phenyl-ethanones with glycerol, leading to the formation of dioxolanes and dioxanes. Further reaction with methanesulfonyl chloride produced methanesulfonates, showcasing its utility in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Upadhyaya et al., 1997).

Cleavable Surfactants and Vesicles

A study by Jaeger et al. (1989) synthesized cleavable double-chain surfactants, demonstrating the versatility of methanesulfonyl chloride derivatives in forming surfactants that can be used for drug delivery systems and in the creation of responsive materials (Jaeger et al., 1989).

Environmental and Biological Applications

- Microbial Metabolism of Methanesulfonic Acid: Methanesulfonic acid, a derivative of methanesulfonyl chloride, is used by diverse aerobic bacteria as a sulfur source, illustrating the ecological role of methanesulfonates in sulfur cycling. This research highlights the environmental significance of methanesulfonates, potentially derived from (4-Methyloxolan-2-yl)methanesulfonyl chloride, in biogeochemical sulfur cycles (Kelly & Murrell, 1999).

Chemical Reactions and Mechanisms

- Oxidation Reactions: Studies on the oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents highlight the chemical reactivity and potential applications of methanesulfonyl chloride derivatives in organic synthesis and industrial chemistry. These findings contribute to understanding the oxidation mechanisms and developing novel synthetic routes (Ogura, Suzuki, & Tsuchihashi, 1980).

Advanced Materials and Energy Storage

- Ionic Liquids and Electrochemical Applications: A study by Su et al. (2001) investigated the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid. This research opens avenues for using methanesulfonyl chloride derivatives in energy storage applications, particularly in the development of novel batteries and supercapacitors (Su, Winnick, & Kohl, 2001).

Wirkmechanismus

Target of Action

Similar compounds like methanesulfonyl chloride are known to be highly reactive and can interact with a variety of biological targets .

Mode of Action

Methanesulfonyl chloride, a related compound, is known to be an electrophile, functioning as a source of the “ch3so2+” synthon . It can react with alcohols to form methanesulfonates .

Biochemical Pathways

Methanesulfonyl chloride, a related compound, is used in the formation of methanesulfonates, which are intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Result of Action

Methanesulfonyl chloride, a related compound, is known to be highly reactive and can interact with a variety of biological targets .

Action Environment

The reactivity of similar compounds like methanesulfonyl chloride suggests that factors such as ph, temperature, and the presence of other reactive species could potentially influence its action .

Eigenschaften

IUPAC Name |

(4-methyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIRATNYSMKSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyloxolan-2-yl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)

![3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2496169.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)

![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2496182.png)

![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496185.png)

![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)

![6-chloro-N-[2-(3-chlorophenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2496188.png)